3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
Overview
Description
3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21ClFNO. It is a piperidine derivative that features a fluorobenzyl group, making it of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidine under basic conditions to form the intermediate 2-[(2-fluorobenzyl)oxy]ethylpiperidine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring or the fluorobenzyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the piperidine ring may influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
- 4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
- 3-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
Uniqueness
3-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs .
Properties
IUPAC Name |
3-[2-[(2-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO.ClH/c15-14-6-2-1-5-13(14)11-17-9-7-12-4-3-8-16-10-12;/h1-2,5-6,12,16H,3-4,7-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXPTCYYFXKRNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOCC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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